molecular formula C7H8N2O2 B6147814 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione CAS No. 1541766-26-0

1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione

Cat. No.: B6147814
CAS No.: 1541766-26-0
M. Wt: 152.15 g/mol
InChI Key: OKHNQUGBDMTNKF-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring with a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione can be synthesized through cyclocondensation reactions. One common method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired diazinane derivative . The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen is commonly used as the oxidizing agent in the presence of visible light.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: The major products are formamides.

    Substitution: Depending on the nucleophile, various substituted diazinane derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access . The prop-2-yn-1-yl group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1541766-26-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-prop-2-ynyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h1H,3-5H2,(H,8,10,11)

InChI Key

OKHNQUGBDMTNKF-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(=O)NC1=O

Purity

95

Origin of Product

United States

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